Product packaging for Farnesyl bromide(Cat. No.:)

Farnesyl bromide

Cat. No.: B8790091
M. Wt: 285.26 g/mol
InChI Key: FOFMBFMTJFSEEY-UHFFFAOYSA-N
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Description

Significance as a Sesquiterpenoid Precursor

In nature, the biosynthesis of the vast family of sesquiterpenes—a class of C15 isoprenoids—originates from farnesyl pyrophosphate (FPP). researchgate.netbrainkart.com The enzymatic loss of the pyrophosphate group generates a farnesyl cation, which then undergoes a cascade of cyclizations and rearrangements to produce the diverse skeletons of sesquiterpenoids. researchgate.net Farnesyl bromide is a valuable synthetic surrogate for FPP in the laboratory. It provides a stable source of the farnesyl group, which can be activated to participate in reactions that mimic these natural biosynthetic pathways.

Researchers utilize this compound as a starting material for the total synthesis of various naturally occurring sesquiterpenoids. For instance, it has been employed as a key reagent in the synthesis of:

(±)-Farnesiferol A and (±)-Farnesiferol C sigmaaldrich.comscientificlabs.com.

Monocyclofarnesane-type sesquiterpene quinones, which are derived from the cyclization of a farnesyl precursor rsc.org.

3-Farnesyl salicylic (B10762653) acid, a natural product investigated for its antimicrobial properties nih.gov.

The bromide atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the facile attachment of the 15-carbon farnesyl chain to various molecular scaffolds, thereby initiating the construction of complex sesquiterpene structures evitachem.comnih.gov.

Foundational Role in Isoprenoid Chemistry

Isoprenoids are a large and diverse class of natural products built from five-carbon isoprene units. This compound, as a C15 sesquiterpenoid derivative, is a fundamental building block in the synthesis of higher-order isoprenoids. One of the most significant applications is in the synthesis of triterpenes (C30). For example, the reductive head-to-head coupling of two this compound molecules is a synthetic route to produce squalene (B77637) researchgate.net. Squalene is the biological precursor to all steroids, including cholesterol, making this compound a key starting point for the laboratory synthesis of these vital molecules brainkart.com.

Furthermore, this compound is instrumental in the study of protein prenylation, a critical post-translational modification where a farnesyl group is attached to a cysteine residue near the C-terminus of a protein acs.orgnih.gov. This process is catalyzed by the enzyme farnesyltransferase (FTase) nih.gov. To study this process, scientists use this compound to synthesize farnesylated peptides and other molecular probes evitachem.comsigmaaldrich.comscientificlabs.com. These synthetic molecules are crucial for investigating the mechanisms of prenylation, understanding its role in directing proteins to cell membranes, and exploring its implications in cell signaling pathways evitachem.com.

Historical Context of Research Focus

Research interest in farnesyl derivatives grew from the discovery of farnesol (B120207) and the elucidation of the isoprenoid biosynthetic pathway. Farnesyl pyrophosphate (FPP) was identified as a central intermediate in the biosynthesis of not only sesquiterpenes but also cholesterol and other steroids nih.gov. This biological importance spurred chemists to develop synthetic methods to access and manipulate the farnesyl scaffold.

This compound emerged as a practical and versatile reagent. Early synthetic procedures focused on the conversion of the more readily available farnesol or nerolidol (B1678203) into the more reactive bromide orgsyn.orgprepchem.com. For example, a common method involves treating farnesol with phosphorus tribromide or a combination of methanesulfonyl chloride, triethylamine (B128534), and lithium bromide orgsyn.orgprepchem.com. The stability of this compound compared to the biologically active but more labile farnesyl pyrophosphate made it an ideal tool for synthetic chemists. The focus of research has been to use this stable precursor to explore the complex cyclization reactions that characterize sesquiterpene synthesis and to build larger isoprenoid structures researchgate.nethebmu.edu.cn.

Overview of Research Domains

The utility of this compound extends across multiple scientific disciplines, underscoring its versatility as a research tool.

Research DomainApplication of this compound
Natural Product SynthesisServes as a C15 building block for the total synthesis of sesquiterpenes, triterpenes (e.g., squalene), and other complex isoprenoids nih.govresearchgate.net.
Biochemical ResearchUsed to prepare farnesylated compounds, such as S-trans, trans-farnesyl-L-cysteine methyl ester, to study protein prenylation and the function of farnesylated proteins evitachem.comsigmaaldrich.comscientificlabs.com.
Medicinal Chemistry & Pharmaceutical DevelopmentAids in the synthesis of novel compounds and molecular probes to study enzymes like farnesyltransferase, a target for anticancer therapies. Dysregulation of farnesylation is linked to diseases such as cancer and progeria evitachem.comnih.gov.
Chemical BiologyEnables the creation of bioorthogonal probes and modified proteins to investigate cellular processes, protein localization, and signal transduction pathways related to prenylation evitachem.comnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25Br B8790091 Farnesyl bromide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25Br

Molecular Weight

285.26 g/mol

IUPAC Name

1-bromo-3,7,11-trimethyldodeca-2,6,10-triene

InChI

InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3

InChI Key

FOFMBFMTJFSEEY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCBr)C)C)C

Origin of Product

United States

Synthetic Methodologies of Farnesyl Bromide

Direct Bromination Approaches

Direct bromination methods involve the conversion of farnesol (B120207) into farnesyl bromide using specific brominating agents. These approaches are widely utilized due to their efficiency and relatively straightforward procedures.

Conversion from Farnesol via Phosphorus Halides

A common and effective method for synthesizing this compound is the reaction of farnesol with phosphorus tribromide (PBr₃). evitachem.comgoogle.com This reaction is typically carried out in an inert solvent, such as diethyl ether or toluene, under controlled temperature conditions to afford the desired product in high yields. google.com

The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom of PBr₃, forming a good leaving group. byjus.com Subsequently, a bromide ion performs a nucleophilic attack on the carbon atom, resulting in the displacement of the activated hydroxyl group and the formation of this compound. byjus.com This process generally proceeds via an SN2 mechanism, which leads to an inversion of configuration at the reaction center. byjus.comcommonorganicchemistry.com To optimize the reaction, it is often performed at low temperatures, such as -5°C to -15°C, and sometimes in the presence of a weak base like pyridine (B92270) to neutralize the acidic byproducts. google.comlookchem.com

Table 1: Synthesis of this compound using Phosphorus Tribromide

ReactantReagentSolventTemperatureYieldReference
FarnesolPhosphorus tribromide (PBr₃)Diethyl ether-15 to -10°C~93%
FarnesolPhosphorus tribromide (PBr₃)Toluene-5°CNot specified google.com
Geraniol (related isoprenoid)Phosphorus tribromide (PBr₃)Hexane-30 to -10°C98% scielo.brscielo.br

Utilization of Triphenylphosphine (B44618)/Carbon Tetrabromide Systems

The Appel reaction provides an alternative route to this compound from farnesol, utilizing a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). blogspot.comorgsyn.orgwikipedia.org This method is valued for its mild and neutral reaction conditions, making it suitable for substrates that are sensitive to acidic environments. blogspot.comorgsyn.org The reaction is typically performed in a solvent like dichloromethane. nih.gov

The mechanism of the Appel reaction begins with the formation of a phosphonium (B103445) salt from the reaction between triphenylphosphine and carbon tetrabromide. wikipedia.orgorganic-chemistry.org The alcohol (farnesol) then deprotonates the intermediate, and the resulting alkoxide attacks the phosphorus atom. wikipedia.org This is followed by an SN2 displacement of the triphenylphosphine oxide by the bromide ion, yielding the alkyl halide. commonorganicchemistry.comwikipedia.org This reaction has been successfully employed to synthesize this compound from farnesol with a reported yield of 90%. blogspot.comorgsyn.orgorgsyn.org

Table 2: Appel Reaction for this compound Synthesis

AlcoholReagentsSolventYieldReference
FarnesolTriphenylphosphine, Carbon tetrabromideNot specified90% orgsyn.orgorgsyn.org
Alkyne-modified FarnesolTriphenylphosphine, Carbon tetrabromideDichloromethaneNot specified nih.gov
Geraniol (related isoprenoid)Triphenylphosphine, Carbon tetrachlorideCarbon tetrachloride75-81% (for Geranyl chloride) orgsyn.org

Stereochemical Considerations in Synthesis (E,E- and Z,Z-Isomers)

The stereochemistry of the double bonds in the farnesyl chain is crucial for its biological activity. Farnesol exists as different geometric isomers, with the most common being the (E,E)-isomer. The synthesis of this compound must preserve the stereochemistry of the starting farnesol.

The synthesis of (E,E)-farnesyl bromide is well-documented, often starting from (E,E)-farnesol. orgsyn.orgorgsyn.org One established method involves treating (E,E)-farnesol with methanesulfonyl chloride and triethylamine (B128534), followed by displacement with lithium bromide in tetrahydrofuran (B95107) (THF) at low temperatures (-45°C to 0°C). orgsyn.orgorgsyn.org This two-step, one-pot procedure ensures the retention of the E,E-geometry.

The synthesis of the (Z,Z)-isomer of this compound has also been reported. lookchem.com For instance, (Z,Z)-farnesol can be converted to (Z,Z)-farnesyl bromide using phosphorus tribromide in diethyl ether in the dark at low temperatures. lookchem.com The stereoselective synthesis of specific isomers is critical for creating probes to study the stereochemical requirements of enzymes like protein farnesyltransferase.

Indirect Synthesis Pathways

Indirect methods for synthesizing this compound involve starting from related isoprenoid alcohols or introducing modifications to the farnesyl backbone before the final bromination step.

From Nerolidol (B1678203) and Related Isoprenoid Alcohols

This compound can be prepared from the isomeric tertiary alcohol, nerolidol. prepchem.comcaf.ac.cn This process involves a rearrangement reaction. For example, this compound was prepared from nerolidol as an intermediate in the synthesis of other complex molecules. prepchem.com The synthesis of squalene (B77637) has been reported to proceed from turpentine (B1165885) oil via several intermediates, including the conversion of nerolidol to farnesol and then to this compound. caf.ac.cn

Preparation of Alkyne-Modified this compound Analogues

The synthesis of this compound analogues containing bioorthogonal functional groups, such as terminal alkynes, is essential for studying protein prenylation using techniques like click chemistry. nih.govumn.edu These analogues allow for the visualization and identification of prenylated proteins.

A common strategy involves the synthesis of an alkyne-modified farnesol analogue, which is then converted to the corresponding bromide. nih.gov For example, an alkyne-containing farnesol analogue can be brominated using the Appel reaction (triphenylphosphine and carbon tetrabromide) to yield the alkyne-modified this compound. nih.gov This bromide can then be used to synthesize alkyne-modified farnesyl diphosphate (B83284) analogues, which are substrates for farnesyltransferase. nih.govchegg.com

Chemical Reactivity and Derivatization

Nucleophilic Substitution Reactions

Farnesyl bromide readily undergoes SN2-type reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of numerous natural products and their analogs.

Alkylation with Carbon Nucleophiles

The formation of carbon-carbon bonds via alkylation with this compound is a key strategy in the assembly of complex terpenoid structures.

Nitrile-stabilized carbanions are effective nucleophiles for reaction with this compound. researchgate.net The resulting alkylated nitriles can be further elaborated into more complex structures. For instance, in the total synthesis of the meroterpene berkeleyone A, this compound was reacted with the nitrile anion derived from propionitrile (B127096) to afford the corresponding alkylated product. nsf.gov This reaction is a key step in constructing the carbon skeleton of the natural product. nsf.govacs.org

A general representation of this reaction is the alkylation of a nitrile anion with this compound to yield a farnesylated nitrile. This transformation is typically achieved using a strong base, such as n-butyllithium, to deprotonate the carbon alpha to the nitrile group, generating the nucleophilic anion. researchgate.net

Table 1: Alkylation of Nitrile Anions with this compound

Reactant Reagent Product Reference

The alkylation of β-ketoesters with this compound provides access to a variety of farnesylated carbonyl compounds, which are valuable intermediates in organic synthesis. mdpi.comgoogle.com A common substrate for this reaction is ethyl acetoacetate. mdpi.comorgsyn.org The reaction typically proceeds by generating the enolate of the β-ketoester using a suitable base, which then undergoes nucleophilic attack on this compound.

In a notable application, the dianion of ethyl acetoacetate, generated using sodium hydride and n-butyllithium, was reacted with this compound to achieve γ-allylation, yielding ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate in 75% yield. mdpi.com This γ-alkylation product was a key intermediate in the total synthesis of the phenolic isoprenoids grifolin (B191361) and neogrifolin (B162079). mdpi.com In contrast, α-farnesylation of a pre-formed β-ketoester was also demonstrated in the same synthetic approach. mdpi.com

Table 2: Alkylation of Ethyl Acetoacetate with this compound

Reaction Type Base Product Yield Reference
γ-Alkylation NaH, n-BuLi Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate 75% mdpi.com

It has been noted that direct alkylation of cyclic β-diones like 5-methylcyclohexane-1,3-dione (B151930) with this compound can lead to a mixture of products, including C,C-dialkylated compounds. mdpi.com

The farnesylation of indole (B1671886) derivatives is a significant transformation due to the prevalence of farnesylated indoles in natural products with diverse biological activities. nih.govrsc.org this compound can be used to introduce the farnesyl group at various positions of the indole ring.

One approach involves the lithiation of N-protected indoles followed by trapping with this compound. For example, lithiation of 1-(phenylsulfonyl)indole (B187392) with n-butyllithium and subsequent reaction with this compound afforded the 2-farnesylated product in 80% yield. researchgate.net In another instance, an indole-tethered pyrrole (B145914) was reacted with this compound in a cascade reaction to produce a complex tetracyclic indoline (B122111) derivative in 80% yield. acs.org

The direct alkylation of indole itself can be more challenging, but catalytic methods are being developed. researchgate.net

Table 3: Coupling of Indole Derivatives with this compound

Indole Derivative Reagents Product Yield Reference
1-(Phenylsulfonyl)indole 1. n-BuLi; 2. This compound 2-Farnesyl-1-(phenylsulfonyl)indole 80% researchgate.net

The alkylation of phenols with this compound can result in either O-alkylation (ether formation) or C-alkylation (introduction of the farnesyl group onto the aromatic ring). scielo.brscielo.br The reaction conditions can be tuned to favor one over the other. C-farnesylated phenolic compounds are a class of natural products with interesting biological properties. nih.gov

Direct C-alkylation of phenols with this compound can be achieved under various conditions. For example, reaction with the sodium salt of a phenol (B47542) often leads to a mixture of C- and O-alkylated products. scielo.brscielo.br To achieve more selective C-alkylation, methods such as Friedel-Crafts type reactions using Lewis acids like BF3·Et2O with farnesol (B120207) (the alcohol precursor to this compound) have been developed. conicet.gov.arresearchgate.net

In a specific example, the synthesis of 3-farnesyl salicylic (B10762653) acid involved the generation of an organolithium species from a protected 2,6-dibromophenol (B46663), which was then alkylated with this compound in 67% yield. nih.gov Alkylation of phloroglucinol (B13840) derivatives with this compound in the presence of a base like sodium hydroxide (B78521) has also been reported to yield farnesylated products. nih.gov

Table 4: Alkylation of Phenolic Compounds with this compound

Phenolic Compound Reagents Product Yield Reference
MEM-protected 2,6-dibromophenol 1. n-BuLi; 2. This compound MEM-protected 2-bromo-6-farnesylphenol 67% nih.gov

Phosphonate (B1237965) anions, typically generated by deprotonation of an alkylphosphonate with a strong base, react with this compound to form new carbon-phosphorus bonds. nih.gov This reaction is a key step in the synthesis of farnesyl pyrophosphate analogues and other phosphonate-containing compounds. nih.gov

For example, the anion of dimethyl methylphosphonate (B1257008) has been alkylated with this compound to produce the corresponding saturated phosphonate. nih.gov Similarly, alkylation of tetraethyl methylenediphosphonate with this compound yielded the expected alkyl bisphosphonate. nih.gov Triethyl phosphonoacetate can also be alkylated with this compound. nih.gov In another study, the lithium salt of bis(diethyl phosphonomethyl) ether was reacted with this compound to give the protected analogue of a squalene (B77637) synthase inhibitor in 48% yield. tno.nl

These reactions are often part of a sequence that may include a Horner-Wadsworth-Emmons reaction to form alkenes. nih.govalfa-chemistry.comwikipedia.org

Table 5: Reactions of Phosphonate Anions with this compound

Phosphonate Anion Source Reagent Product Type Yield Reference
Dimethyl methylphosphonate This compound Saturated phosphonate - nih.gov
Tetraethyl methylenediphosphonate This compound Alkyl bisphosphonate - nih.gov
Triethyl phosphonoacetate This compound Farnesylated phosphonoacetate - nih.gov

Alkylation with Nitrogen Nucleophiles

This compound readily undergoes nucleophilic substitution with nitrogen-containing compounds, leading to the formation of farnesylated amines, imines, and derivatized amino acids.

The synthesis of farnesylamine (B1225784), a primary amine bearing the farnesyl moiety, can be accomplished through several synthetic routes. One efficient method involves the alkylation of trifluoroacetamide (B147638) with this compound, followed by base hydrolysis of the resulting N-farnesyltrifluoroacetamide. nih.govpharmaxchange.infoyoutube.com This two-step process is effective for producing the desired primary amine. pharmaxchange.info A second route involves the direct displacement of the bromide using lithium bis(trimethylsilyl)amide, which forms an intermediate bis(trimethylsilyl)farnesylamine. pharmaxchange.info This intermediate can then be treated with methanol (B129727) to yield farnesylamine in quantitative yield. pharmaxchange.info

Other classical approaches include the Gabriel synthesis, where this compound is reacted with potassium phthalimide, followed by hydrazinolysis. yorku.ca However, this method can be hampered by the use of highly toxic reagents like methyl hydrazine. pharmaxchange.info Direct alkylation of acetamide (B32628) or reaction with sodium azide (B81097) to form farnesyl azide are also possible but may result in lower yields or isomeric mixtures. pharmaxchange.info

Table 1: Selected Synthetic Routes to Farnesylamine

Nucleophile/Reagent System Intermediate Product Final Step Overall Yield Reference

Farnesylamine, as a primary amine, can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases. byjus.comlibretexts.orglibretexts.org This condensation reaction is typically reversible and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a hemiaminal intermediate. researchgate.netwikipedia.org Subsequent dehydration, often facilitated by an acid catalyst and/or removal of water, yields the stable C=N double bond of the imine. researchgate.netyoutube.comscirp.org

The pH of the reaction is a critical parameter; the reaction rate is generally optimal around a pH of 5. libretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal for elimination as water. libretexts.orglibretexts.org While no specific syntheses of imines starting directly from farnesylamine were detailed in the provided research, the formation is a standard reaction for primary amines. youtube.comyoutube.com In a related procedure, imines were formed by reacting various anilines with 8-oxo-geranyl acetate (B1210297), mediated by TiCl₄, before reduction. nih.gov This indicates that carbonyl-containing isoprenoids can be precursors to farnesyl-like imines.

This compound is a key reagent for the site-specific modification of amino acids and peptides, a process known as farnesylation. This modification is crucial for studying protein-protein interactions and membrane association. nih.gov The reaction typically targets nucleophilic side chains of amino acid residues.

One prominent example is the alkylation of tryptophan. The reaction of L-Trp-OMe with this compound in the presence of a Brønsted acid leads to alkylation on the indole ring, yielding a mixture of C2- and C3-substituted regioisomers. wikipedia.org

The cysteine residue, with its nucleophilic thiol group, is another common target. However, direct reaction with this compound on a free cysteine can be complex. Therefore, the S-farnesyl group is often introduced by treating cysteinyl peptides with this compound either in solution or on a solid-phase resin. nih.gov For instance, chemically farnesylated cysteine residues (C(f)) can be prepared by reacting cysteine-containing peptides with this compound in the presence of a mild base like diisopropylethylamine (DIPEA) in an organic solvent. rsc.org This method has been used to synthesize farnesylated peptides for further functionalization studies. rsc.org

Table 2: Derivatization of Amino Acids with this compound

Amino Acid / Peptide Reaction Conditions Site of Alkylation Product Type Reference
L-Trp-OMe Brønsted acid Indole Ring (C2 & C3) C-Alkylated Tryptophan wikipedia.org
Cysteine-containing peptides 2% DIPEA in MeCN Cysteine Thiol S-farnesylated peptide rsc.org
Unprotected peptide - Cysteine Thiol S-farnesylated peptide tandfonline.comreddit.com

Alkylation with Sulfur Nucleophiles

The reaction of this compound with sulfur nucleophiles is a robust and widely used transformation, particularly for the synthesis of biologically relevant molecules.

This compound readily reacts with thiol compounds (R-SH) to form farnesyl thioethers (R-S-farnesyl) via an S_N2 mechanism. This reaction is fundamental to the laboratory synthesis of farnesylated peptides and proteins, mimicking the post-translational modification catalyzed by the enzyme farnesyltransferase. nih.gov

A key example is the synthesis of S-trans,trans-farnesyl-L-cysteine methylester. This is achieved by reacting this compound with L-cysteine methylester hydrochloride in the presence of a base like triethylamine (B128534) (Et₃N). tandfonline.com Similarly, other non-peptidic thiol compounds, such as β-mercaptoethanol (bME), can be farnesylated. mdpi.com The reaction is often facilitated by the addition of zinc acetate, which aids the nucleophilic reaction between the thiol and this compound. mdpi.comresearchgate.net This method is efficient for preparing farnesylated standards for biochemical assays. mdpi.com

Table 3: Alkylation of Sulfur Nucleophiles with this compound

Sulfur Nucleophile Reagents / Conditions Product Reference
L-cysteine methylester hydrochloride Triethylamine (Et₃N) S-trans,trans-farnesyl-L-cysteine methylester tandfonline.com
β-mercaptoethanol (bME) Zinc acetate, DMF/acetonitrile/TFA, on ice Farnesyl-β-mercaptoethanol (thioether) mdpi.com
Cysteine residue in a-factor (B1252094) peptide Zinc acetate dihydride, solvent mixture S-farnesylated a-factor peptide researchgate.net

Alkylation with Oxygen Nucleophiles

This compound serves as an alkylating agent for various oxygen nucleophiles, including alcohols and phenols, to form the corresponding farnesyl ethers. The reaction conditions, particularly the choice of solvent and base, can be critical for achieving the desired O-alkylation product, especially with phenols where competitive C-alkylation can occur.

The reaction of this compound with the sodium salt of a phenol often leads to a complex mixture of both O-alkylated (farnesyl phenyl ether) and C-alkylated (farnesyl phenol) products. scielo.brscielo.br The outcome is influenced by the solvent; protic solvents can shield the phenolate (B1203915) oxygen through hydrogen bonding, favoring C-alkylation, whereas aprotic solvents tend to favor O-alkylation. pharmaxchange.info To achieve selective C-alkylation, harsher conditions or specific directing groups are often employed. For example, a protected 2,6-dibromophenol was successfully alkylated with this compound after deprotonation with n-butyllithium (n-BuLi) at low temperature to generate the phenoxide anion in situ. nih.gov This strategy directed the alkylation to the carbon atom via a halogen-metal exchange mechanism. nih.gov

Alkylation of simple alcohols with this compound to form ethers is also a known transformation, although less detailed in the provided context compared to reactions with more complex nucleophiles. The reaction would typically proceed under basic conditions to generate the more nucleophilic alkoxide ion. This is exemplified in syntheses where alkali metal alcoholates are used as reagents. google.com

Preparation of Farnesyl Esters and Ethers

This compound serves as a valuable precursor for the synthesis of various farnesyl esters and ethers. These reactions typically proceed through nucleophilic substitution, where the bromide ion is displaced by an oxygen-containing nucleophile.

The synthesis of farnesyl esters can be achieved by reacting this compound with carboxylate anions. For instance, the reaction with the sodium salt of an appropriate acid would yield the corresponding ester. Another route involves the reaction of this compound with a protected salicylic acid derivative, followed by deprotection and hydrolysis, to yield 3-farnesyl salicylic acid. nih.gov Similarly, this compound can be reacted with methyl chloroformate in the presence of an organolithium reagent to produce a methyl ester derivative. nih.gov

Farnesyl ethers are prepared by the alkylation of alcohols or phenols with this compound, often in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. A notable example is the synthesis of umbelliprenin. sigmaaldrich.com More complex ether structures, such as those investigated as inhibitors of protein farnesyltransferase, have been synthesized by reacting this compound with fluorinated hydroxybenzoic acid derivatives or through Mitsunobu reactions involving farnesol, which can be prepared from this compound. rsc.org The reaction conditions for these syntheses are crucial and often require careful control of temperature and the use of specific solvents and bases to achieve high yields. nih.govrsc.org

Table 1: Synthesis of Farnesyl Esters and Ethers

Product Type Reactants Key Reagents/Conditions Resulting Compound (Example) Citation
Ester This compound, Protected 2,6-dibromophenol n-BuLi, Methyl chloroformate, Base 3-Farnesyl salicylic acid nih.gov
Ether This compound, MEM ether of 2,6-dibromophenol n-BuLi, THF MEM-protected 3-farnesyl-2-bromophenol nih.gov
Ether This compound, Protected fluorinated ortho-hydroxybenzoic acid Base Fluorinated phenyl farnesyl ether rsc.org

Reductive Coupling Reactions

Reductive coupling reactions involving this compound are fundamental for the construction of larger, more complex carbon skeletons. These reactions typically involve the formation of a new carbon-carbon bond between two farnesyl units or between a farnesyl unit and another organic moiety, facilitated by a reducing agent or an organometallic catalyst.

Dimerization for Squalene Synthesis

The head-to-head dimerization of two this compound molecules is a classic and vital method for synthesizing squalene, a C30 isoprenoid and a key precursor to all steroids. caf.ac.cn This reductive coupling eliminates the bromine atoms and forms a new single bond between the C1 carbons of the two farnesyl units.

Historically, this transformation was achieved using reducing metals like magnesium. nih.gov However, modern methods often employ more efficient and selective catalytic systems. A highly effective reagent for this purpose is chlorotris(triphenylphosphine)cobalt(I) ((Ph₃P)₃CoCl). semanticscholar.orgresearchgate.net This monovalent cobalt complex facilitates the reductive coupling of this compound under mild and non-basic conditions, leading to the stereospecific synthesis of (E, E, E, E)-squalene. researchgate.net Research has shown that using freshly prepared tri-triphenylphosphine cobalt chloride can achieve yields of squalene up to 45.6% at room temperature. researchgate.net The reaction is a key step in synthetic routes designed to produce bioactive squalene from more abundant resources like turpentine (B1165885). caf.ac.cn

Table 2: Reagents for Dimerization of this compound to Squalene

Reagent/Catalyst Conditions Outcome Citation
Magnesium (Mg) Not specified Squalene and isomers (low yield) nih.gov
Chlorotris(triphenylphosphine)cobalt(I) Benzene, mild, non-basic Geometrically pure squalene semanticscholar.orgresearchgate.net
Tri-triphenylphosphine cobalt chloride Room temperature, 4h, efficient stirring Squalene (45.6% yield) researchgate.netevitachem.com

Use of Organometallic Reagents in Coupling

Beyond dimerization, this compound is a versatile substrate for coupling reactions with a range of organometallic reagents. These reactions are crucial for creating new carbon-carbon bonds and introducing the farnesyl motif into diverse molecular architectures.

Organocuprates: Lithium diorganocopper reagents, also known as Gilman reagents (R₂CuLi), react with organohalides like this compound to form a new C-C bond, where one of the organic groups from the cuprate (B13416276) displaces the bromide. libretexts.orgopenstax.org This method is highly effective for coupling alkyl, vinyl, or aryl groups to the farnesyl chain. Copper catalysis, specifically with copper(I) iodide (CuI), is also employed in the coupling of this compound with other organic fragments, such as farnesyl sulfones, in the presence of a base like potassium tert-butoxide. nih.gov

Organolithium Reagents: Alkyllithium reagents, such as n-butyllithium (n-BuLi), can be used to deprotonate other molecules, creating a nucleophilic carbanion that subsequently reacts with this compound. nih.gov For example, halogen-metal exchange with a dibrominated phenol using n-BuLi, followed by the addition of this compound, results in the farnesylated phenol derivative. nih.gov

Organopalladium Chemistry: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful tool. libretexts.orgnih.gov While these reactions typically couple aryl or vinyl halides with organoboron compounds, the principles can be extended to allylic halides like this compound. The choice of ligand is critical in controlling the regioselectivity of the coupling. nih.gov

Other Organometallic Reagents: The use of nickel carbonyl was one of the earlier methods for coupling allylic halides. semanticscholar.org Grignard reagents (RMgX) can also be used in copper-catalyzed cross-coupling reactions with alkyl halides, proceeding via an Sₙ2 mechanism. organic-chemistry.org This offers a pathway for constructing complex carbon skeletons with stereocontrol.

These organometallic coupling reactions significantly expand the synthetic utility of this compound, allowing for the targeted synthesis of complex natural products and their analogues.

Applications in Organic Synthesis

Total Synthesis of Natural Products

The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. Farnesyl bromide has proven to be an indispensable tool in the assembly of various natural product scaffolds.

Grifolin (B191361) and neogrifolin (B162079) are farnesylated phenolic compounds known for their interesting biological activities. mdpi.com The synthesis of these molecules often involves the coupling of a farnesyl group with a phenolic precursor. In several synthetic approaches, this compound is used as the electrophilic farnesyl source. mdpi.comfao.orgtandfonline.comresearchgate.nettandfonline.comresearchgate.net

Earlier syntheses also reported the condensation of orcinol (B57675) with this compound to produce grifolin and its isomers. tandfonline.comtandfonline.com One approach utilized metallic sodium to facilitate the reaction, which was noted to provide better yields and prevent the cyclization of the product into chromans. tandfonline.com

Table 1: Selected Syntheses of Grifolin and Neogrifolin using this compound

PrecursorsKey ReagentsProduct(s)Reference(s)
Ethyl acetoacetate, Ethyl crotonate, this compoundNaH, n-BuLiGrifolin, Neogrifolin mdpi.comfao.orgresearchgate.net
Orcinol, this compoundMetallic sodiumGrifolin, Neogrifolin tandfonline.com
Orcinol, this compoundToluene-p-sulphonic acid, Oxalic acidGrifolin tandfonline.com

Meroterpenoids are a class of natural products with hybrid structures derived from both terpenoid and polyketide biosynthetic pathways. semanticscholar.orgresearchgate.net this compound is a common starting material in the synthesis of these complex molecules. semanticscholar.orgresearchgate.net

The total synthesis of berkeleyone A, a complex meroterpenoid, has been accomplished by multiple research groups, with this compound often serving as the initial building block. semanticscholar.orgnsf.govnsf.govrsc.orgunibas.chresearchgate.netresearchgate.netscribd.com In one approach, this compound was used in a C-alkylation of a propionitrile (B127096) anion. semanticscholar.org The resulting product underwent a series of transformations, including a titanocene-mediated radical polyene cyclization, to construct the core structure of berkeleyone A. semanticscholar.orgnsf.gov Another synthesis also began with this compound, which was used to alkylate the dianion of methyl 3-oxopentanoate. semanticscholar.orgscribd.com This was followed by a chemoselective epoxidation and a polyene cyclization to build the molecule's framework. semanticscholar.orgscribd.com

This compound is instrumental in constructing complex polycyclic and bridged ring systems found in a variety of natural products. rsc.orgacs.orgfrontiersin.org Its use in polyene cyclization reactions allows for the rapid assembly of intricate carbon skeletons. rsc.orgacs.org

In the synthesis of andrastin and terretonin (B1644113) meroterpenes, a tetracyclic intermediate was prepared from this compound in twelve steps. frontiersin.org This intermediate then underwent a cobalt-catalyzed intramolecular cycloaddition to form the core structure of the natural products. frontiersin.org Another example is a divergent polyene cyclization used to create diastereomeric products, one of which could be oxidized to polysin. acs.org This synthesis started with the assembly of this compound and an indole (B1671886) derivative. acs.org Furthermore, this compound was a key starting material in the synthesis of (±)-walsucochin B and related nortriterpenoids, where a titanocene-mediated radical cyclization was a key step in forming the 6/6/5/6-fused tetracyclic skeleton. acs.org

This compound has been utilized in the synthesis of terpenoid analogues, such as puupehenone, a marine natural product. researchgate.net The first total synthesis of (±)-puupehenone used commercially available (E,E)-farnesyl bromide as the starting material. researchgate.net This highlights the utility of this compound in accessing not only naturally occurring structures but also their synthetic analogues for further study.

Squalene (B77637), a C30 triterpenoid, is a key biosynthetic precursor to steroids. caf.ac.cnmdpi.com this compound is a direct precursor in several chemical syntheses of squalene. caf.ac.cnevitachem.comresearchgate.net A common method involves the reductive coupling of two molecules of this compound. caf.ac.cnresearchgate.net One study reported the use of a freshly prepared tri-triphenylphosphine cobalt chloride complex as a highly efficient reagent for this coupling reaction, achieving a squalene yield of 45.6%. researchgate.net Another synthetic route to squalene starts from turpentine (B1165885), which is converted to farnesol (B120207), then to this compound, and finally to squalene through reductive coupling. caf.ac.cn

Synthesis of Biologically Active Analogues and Probes

Beyond the total synthesis of natural products, this compound is a valuable tool for creating synthetic analogues and molecular probes to study biological processes. nih.govtandfonline.comnih.govacs.org These molecules are designed to mimic or interact with biological targets, providing insights into their function.

This compound is used to synthesize farnesylamine (B1225784), an important intermediate for squalene synthetase inhibitors. tandfonline.com One efficient, one-step synthesis involves treating this compound with lithium bis(trimethylsilyl)amide. tandfonline.com

Furthermore, alkyne-modified analogues of farnesyl diphosphate (B83284) are synthesized using this compound derivatives. nih.govacs.org For example, an alkyne-containing farnesol analogue is converted to its brominated form, which is then used to synthesize a diphosphate analogue that serves as a universal probe for proteomic analysis of prenylated proteins. nih.govacs.org Photoactive analogues of farnesyl diphosphate have also been prepared to label the diphosphate binding sites of enzymes that utilize farnesyl diphosphate. nih.gov These probes often incorporate a photoactive group, such as a benzophenone (B1666685), attached to the diphosphate mimic, while the farnesyl portion derived from this compound remains unmodified to ensure proper binding to the enzyme's active site. nih.gov

Preparation of Farnesyl Diphosphate Mimics

Farnesyl diphosphate (FPP) is a central intermediate in the biosynthesis of numerous vital molecules, including sterols and quinones. nih.govrsc.orgpnas.org Consequently, synthetic mimics of FPP are invaluable tools for studying the enzymes that utilize it, such as farnesyltransferase (FTase). nih.govwestmont.edu this compound is a key starting material for creating these mimics, which are designed to inhibit such enzymes by competing with the natural substrate. nih.govwestmont.edu

Researchers have developed several strategies that utilize this compound to construct FPP analogues. One approach involves the alkylation of phosphonate (B1237965) or acetate (B1210297) derivatives. For instance, reacting this compound with triethyl phosphonoacetate can produce an FPP analogue. nih.gov Another strategy involves multi-step sequences, where this compound is used to generate a precursor alcohol, which is then converted to a frame-shifted FPP analog—a molecule with a slightly altered carbon skeleton—via diphosphorylation. nih.gov Imidazole-containing FPP analogues, which can interact with the zinc atom in the FTase active site, have also been synthesized in multi-step processes starting from this compound. tandfonline.com These mimics are crucial for probing enzyme mechanisms and for the development of new therapeutic agents. nih.govtandfonline.com

FPP Mimic Class Synthetic Approach Purpose/Application
Frame-Shifted FPP AnalogsTwo-step vinyl lithium coupling with this compound followed by diphosphorylation. nih.govProbing substrate specificity of enzymes like farnesyltransferase. nih.gov
Phosphonate/Bisphosphonate AnalogsAlkylation of compounds like triethyl phosphonoacetate or tetraethyl methylenediphosphonate with this compound. nih.govInhibition of farnesyl protein transferase (FPTase). nih.gov
Imidazole-Containing AnalogsMulti-step synthesis where this compound is used to introduce the isoprenoid chain onto a precursor that is later elaborated to include an imidazole (B134444) ring and a diacid motif. tandfonline.comCreating bisubstrate inhibitors of protein farnesyltransferase. tandfonline.com
Phenyl-Containing "Tail" AnalogsSynthesis of a modified farnesyl "tail" containing a phenyl group, which is then coupled to a diphosphate "head" mimic. westmont.eduDesigning FPTase inhibitors with potentially stronger binding to the enzyme's active site. westmont.edu

Synthesis of Prenylated Peptide and Protein Analogues

Protein prenylation is a post-translational modification essential for the function of many proteins involved in cellular signaling. nih.gov This process involves attaching a farnesyl group to a cysteine residue. nih.gov this compound is a standard reagent used to chemically synthesize farnesylated peptides for research purposes. sigmaaldrich.comsigmaaldrich.comhealthchems.comresearchgate.net

The synthesis typically involves the direct alkylation of a cysteine-containing peptide with trans,trans-farnesyl bromide. nih.gov For example, the yeast mating pheromone a-factor (B1252094), a farnesylated dodecapeptide, can be synthesized by reacting the peptide's cysteinyl thiol group with this compound, a reaction often facilitated by zinc acetate under mildly acidic conditions. nih.gov This method has been applied to create various multifunctional prenylated peptides for live-cell analysis. nih.gov Researchers have also used this compound to synthesize model systems like N-acetylfarnesylglycine to optimize coupling chemistry. purdue.edu

Prenylated Peptide Example Key Reagents (in addition to this compound) Purpose of Synthesis
a-Factor (Yeast Pheromone)Peptide with C-terminal Cys, Zinc Acetate Dihydride. nih.govStudying protein prenylation and processing; serves as a model for larger prenylated proteins. nih.gov
Multifunctional -KKSRRC-NH₂ PeptidesPeptide with C-terminal Cys, Fluorescein, Biotin. nih.govLive-cell analysis of peptide distribution and cellular uptake. nih.gov
N-acetylfarnesylglycineProtected glycine (B1666218) variant, Sodium Hydride (NaH). purdue.eduModel system to optimize amino acid coupling chemistry with an isoprenoid side chain. purdue.edu

Development of Photoactivatable Isoprenoid Probes

Photoactivatable probes are powerful tools for identifying and studying protein-ligand interactions, particularly for membrane-bound proteins where structural analysis is challenging. acs.orgacs.org These probes incorporate a photoreactive group, such as a benzophenone or diazirine, which can form a covalent bond with a nearby protein upon UV irradiation. acs.orgnih.gov this compound is a precursor in the synthesis of these sophisticated molecular probes.

One strategy involves converting this compound into more complex, functionalized intermediates. For example, alkyne-modified farnesol can be converted to farnesyl alkyne bromide (C15AlkBr) via an Appel reaction. nih.gov This brominated, alkyne-containing isoprenoid serves as a versatile building block for creating probes for metabolic labeling and subsequent "click" chemistry reactions. nih.gov Other approaches link an unmodified farnesyl group, derived from farnesyl monophosphate (which is made from this compound), to a diphosphate mimic containing a photoactive benzophenone. nih.gov Diazirine-containing isoprenoid analogues, which are smaller than benzophenones and can be more efficient photo-cross-linking agents, have also been developed and incorporated into peptides to study enzymes involved in protein processing. acs.orgacs.org

Production of Farnesyl-Modified Amino Acids (e.g., S-farnesyl-L-cysteine)

The direct farnesylation of amino acids is a fundamental application of this compound, providing essential intermediates for peptide synthesis and biochemical assays. healthchems.com The most common product is S-farnesyl-L-cysteine and its derivatives, which are crucial components in studies of protein prenylation and enzyme inhibition. nih.gov

The synthesis is typically a nucleophilic substitution where the thiol group of cysteine attacks the electrophilic carbon of this compound, displacing the bromide ion. nih.gov Different variations of this reaction have been reported, allowing for the production of various modified amino acids.

Target Farnesyl-Amino Acid Cysteine Co-reactant Key Reaction Conditions Reference
S-farnesyl-L-cysteineL-cysteine7M ammonia (B1221849) solution in methanol (B129727), 0°C to 25°C.
S-trans, trans-farnesyl-L-cysteine methylesterL-cysteine methylester hydrochlorideTriethylamine (B128534) as base. nih.gov
N-acetyl-S-farnesyl-L-cysteineN-acetyl-cysteineIsopropyl alcohol, weak inorganic base (e.g., carbonate), ~80°C. google.com

Precursor in Specialized Chemical Reagent Synthesis

Beyond its direct use in creating analogues of biological molecules, this compound is a precursor for synthesizing specialized chemical reagents, namely farnesyl phosphates, diphosphates, and bisphosphonates. These reagents are themselves critical for further synthetic work or as inhibitors of specific enzymes.

Preparation of Farnesyl Phosphates and Diphosphates

Farnesyl phosphates and diphosphates are not only biologically significant but also serve as key intermediates in the chemical synthesis of more complex molecules, including FPP mimics and photoactivatable probes. nih.govuci.edunih.gov this compound provides a direct route to introduce the farnesyl group onto a phosphate (B84403) moiety.

A convenient method for synthesizing farnesyl monophosphate involves reacting freshly prepared this compound with a bis(tetra-n-butylammonium) hydrogen phosphate salt in an organic solvent like DMF. uci.edu The resulting farnesyl monophosphate can then be used in subsequent coupling reactions, for example, with 1,1'-carbonyldiimidazole (B1668759) (CDI), to form farnesyl diphosphate derivatives. uci.edunih.gov This approach offers flexibility and often proceeds under milder conditions than traditional methods. nih.gov

Synthesis of Farnesyl Bisphosphonates

Bisphosphonates are a class of compounds known for their therapeutic applications, including the treatment of bone resorption diseases. pnas.orguiowa.edu Farnesyl bisphosphonates, specifically, are of interest as potential inhibitors of enzymes like farnesyl protein transferase and farnesyl diphosphate synthase. rsc.orgnih.gov

The synthesis of these compounds can be achieved through the direct alkylation of a bisphosphonate precursor with this compound. rsc.orgnih.gov For example, reacting tetraethyl methylenediphosphonate with this compound leads to the formation of the corresponding farnesyl alkyl bisphosphonate. nih.gov This reaction is typically carried out using a strong base, such as sodium hydride, in a solvent like tetrahydrofuran (B95107) (THF). rsc.org The resulting tetraethyl ester can then be hydrolyzed to yield the free bisphosphonic acid. rsc.org

Bisphosphonate Precursor Key Reagents and Conditions Product Class Reference
Tetraethyl methylenediphosphonateThis compound.Farnesyl alkyl bisphosphonate. nih.gov
Tetraethyl bisphosphonateThis compound, Sodium Hydride (NaH), THF.Farnesyl bisphosphonate. rsc.org

Role in Biochemical and Molecular Biology Research

Investigation of Protein Prenylation

Protein prenylation is a post-translational modification where farnesyl or geranylgeranyl groups are attached to cysteine residues of specific proteins. This modification is crucial for the proper localization and function of numerous proteins involved in cellular signaling. researchgate.net Farnesyl bromide plays a significant role in studying this process.

Studies on Farnesyltransferase (FTase) Substrate Specificity

Farnesyltransferase (FTase) is the enzyme responsible for attaching a 15-carbon farnesyl group to proteins with a specific C-terminal sequence known as a CaaX box. researchgate.net Understanding the substrate specificity of FTase is crucial for developing targeted therapies, particularly in cancer research where aberrant signaling due to mutations in proteins like Ras is common. medchemexpress.comnih.gov

This compound is instrumental in synthesizing farnesylated peptide and non-peptidic thiol compounds, which act as substrates or inhibitors for FTase. acs.orgchemicalbook.com By reacting this compound with various thiol-containing molecules, researchers can create a library of compounds to probe the binding pocket of FTase. acs.org These studies have revealed that while the CaaX motif is a primary determinant, the enzyme can exhibit some flexibility, accepting alternative substrates, albeit with lower efficiency. acs.orguzh.ch This has important implications for understanding potential off-target effects of FTase inhibitors and for the design of more specific drugs.

FindingImplication
FTase can farnesylate non-peptidic thiols. acs.orgSubstrate specificity is not as strict as previously thought. acs.org
Farnesylated peptides can be synthesized using this compound. chemicalbook.comsigmaaldrich.comAllows for the creation of specific probes for FTase activity.

Exploration of Geranylgeranyltransferase (GGTase) Inhibition

While FTase inhibitors have shown promise, some cancer cells can circumvent their effects by utilizing an alternative prenylation pathway catalyzed by geranylgeranyltransferase (GGTase). nih.gov This has led to the development of dual FTase and GGTase inhibitors, as well as specific GGTase inhibitors. This compound has been used in the synthesis of compounds designed to inhibit GGTase. For instance, researchers have synthesized farnesyl ether derivatives that show moderate inhibitory activity against both FTase and GGTase I. rsc.org The development of such inhibitors is crucial for overcoming resistance to FTase-targeted therapies. medchemexpress.com

Inhibitor TypeTarget Enzyme(s)Rationale
FTase InhibitorsFarnesyltransferaseTo block the farnesylation of key signaling proteins like Ras. medchemexpress.comnih.gov
GGTase InhibitorsGeranylgeranyltransferaseTo overcome resistance to FTase inhibitors by blocking the alternative prenylation pathway. nih.gov
Dual FTase/GGTase InhibitorsFarnesyltransferase and GeranylgeranyltransferaseTo simultaneously block both major prenylation pathways. medchemexpress.com

Production of Prenylated Proteins for in vitro Assays (e.g., Cdc42 farnesylation)

Studying the function of prenylated proteins often requires obtaining these modified proteins in a pure form for in vitro experiments. This compound provides a direct chemical method to achieve this. A notable example is the farnesylation of Cdc42, a Rho-family GTPase crucial for cell polarity. biorxiv.orgbiorxiv.org Obtaining prenylated Cdc42 through traditional biological methods is often challenging. biorxiv.orgbiorxiv.org

A recently developed in vitro method utilizes a Sortase A-based approach to farnesylate recombinantly expressed Cdc42. biorxiv.orgbiorxiv.org In other approaches, peptides corresponding to the C-terminus of proteins like Cdc42 can be synthesized and then chemically farnesylated using this compound. nih.govnih.gov These farnesylated peptides can then be used in various assays to study their interaction with membranes and other proteins, providing insights into the biological role of prenylation. nih.govnih.gov

Elucidation of Isoprenoid Pathway Intermediates

The isoprenoid pathway is a fundamental metabolic pathway that produces a vast array of essential molecules, including sterols, hormones, and coenzymes. This compound serves as a key synthetic intermediate and probe in the study of this pathway.

Role in Sesquiterpene Biosynthesis

Sesquiterpenes are a large class of 15-carbon isoprenoids with diverse biological activities. They are synthesized from farnesyl diphosphate (B83284) (FPP), the natural precursor that this compound mimics. plos.orgmdpi.com this compound can be used in synthetic schemes to produce various sesquiterpenes, aiding in the structural elucidation and biological evaluation of these natural products. baranlab.org For example, it is a starting material in the synthesis of compounds like (E)-β-farnesene, an aphid alarm pheromone. pnas.org Furthermore, this compound is used to synthesize farnesylated precursors for studying the enzymes involved in sesquiterpene biosynthesis, such as farnesyltransferases that function in the production of meroterpenoids. nih.gov

Connection to Triterpene and Sterol Biosynthesis (e.g., Squalene (B77637) pathway)

This compound is a crucial reagent in the synthesis of squalene, a 30-carbon triterpene that is the precursor to all sterols, including cholesterol. caf.ac.cnresearchgate.netresearchgate.net The synthesis of squalene can be achieved through the reductive coupling of two molecules of this compound. caf.ac.cnresearchgate.net This synthetic route has been instrumental in studying the enzymes of the squalene biosynthesis pathway, such as squalene synthase. researchgate.netjmb.or.kr By synthesizing squalene and its analogs, researchers can investigate the mechanism of these enzymes and develop inhibitors with potential therapeutic applications, for instance, as cholesterol-lowering agents. medchemexpress.com

: Enzymatic Reaction Mechanisms

This compound (FB), a synthetically derived 15-carbon isoprenoid, serves as a crucial tool in the exploration of enzymatic reaction mechanisms, particularly those involving farnesyl protein transferase (FPTase) and other diphosphate-utilizing enzymes. Its structural similarity to farnesyl diphosphate (FPP), the natural substrate for these enzymes, allows it to act as a substrate mimic, an inhibitor, or a precursor for synthesizing molecular probes.

Substrate for Farnesyl Protein Transferase Enzyme Studies

Farnesyl protein transferase (FPTase) is a key enzyme that catalyzes the post-translational modification of proteins through the attachment of a farnesyl group from FPP to a cysteine residue within a C-terminal "CAAX box". This modification, known as farnesylation, is vital for the proper localization and function of numerous proteins involved in cellular signaling, including the Ras family of oncoproteins. researchgate.net

In the study of FPTase, this compound is utilized as a reactive precursor to chemically synthesize farnesylated peptides and other molecules that mimic the natural products of the enzymatic reaction. researchgate.net This allows researchers to investigate the downstream effects of farnesylation without the need for the enzyme itself. For instance, S-trans,trans-farnesyl-L-cysteine methyl ester, a modified amino acid, can be synthesized by reacting this compound with L-cysteine methyl ester hydrochloride. This synthetic approach provides a convenient way to produce farnesylated molecules for various biochemical assays.

While this compound itself is not the direct substrate for FPTase in the same way as FPP, its utility lies in the synthesis of compounds that are either substrates or products of the farnesylation pathway. This enables detailed studies into the substrate specificity of FPTase and the functional consequences of protein farnesylation.

Evaluation of Enzyme Inhibitors and Analogues

The critical role of FPTase in cellular processes, particularly in the activation of Ras proteins implicated in cancer, has made it a significant target for drug development. This compound plays a pivotal role in the synthesis and evaluation of FPTase inhibitors and substrate analogues.

Researchers have synthesized various analogues of FPP using this compound as a starting material to probe the active site of FPTase and to develop potent inhibitors. nih.gov For example, alkylation of tetraethyl methylenediphosphonate with this compound is a key step in creating phosphonate (B1237965) and bisphosphonate analogues of FPP. nih.gov These synthetic analogues are then tested for their ability to inhibit FPTase activity. The results of such studies can be highly variable, with some analogues exhibiting inhibitory effects while others surprisingly enhance enzymatic activity, providing valuable structure-activity relationship data. nih.gov

Furthermore, this compound is used to synthesize farnesylated derivatives for studying the mechanism of action of various inhibitors. For instance, in the investigation of farnesylcysteine analogues as inhibitors of transducin function, this compound was used to prepare compounds like 3-mercaptobenzoic acid and 4-mercaptobenzoic acid derivatives. acs.org These studies help to elucidate how farnesyl-like molecules can interfere with protein-protein interactions and signaling pathways that are dependent on farnesylation. acs.org

The development of FPTase inhibitors has led to compounds that have undergone clinical trials as anti-cancer agents. researchgate.net The synthesis and evaluation of farnesyl-derived inhibitors, often originating from reactions involving this compound, have been instrumental in this field. nih.gov

Inhibitor/Analogue Type Synthesis Involving this compound Research Finding Reference
Phosphonate Analogues of FPPAlkylation of phosphonate precursors with this compound.Varied effects on FPTase activity, from inhibition to enhancement. nih.gov
Farnesylcysteine AnaloguesFarnesylation of thiol-containing compounds with this compound.Inhibition of transducin function, indicating interference with G-protein signaling. acs.org
Farnesyl-Derived InhibitorsUsed as a precursor for various inhibitor scaffolds.Led to the development of potent FPTase inhibitors with anti-cancer potential. nih.gov

Mechanistic Probes for Diphosphate-Utilizing Enzymes

Beyond FPTase, this compound is a valuable tool for creating mechanistic probes to study a broader range of enzymes that utilize farnesyl diphosphate. These enzymes are involved in diverse biosynthetic pathways, including the production of sesquiterpenes and other natural products. nih.gov

Photoaffinity labeling is a powerful technique to identify and characterize the active sites of enzymes. This compound can be used to synthesize photoactive analogues of FPP. These probes typically contain a photo-reactive group, such as a benzophenone (B1666685), attached to a molecule that mimics the natural substrate. nih.gov When incubated with the target enzyme and exposed to light, the probe forms a covalent bond with amino acid residues in the active site, allowing for their identification.

For example, a class of FPP analogues has been developed that links an unmodified farnesyl group, derived from this compound, to a diphosphate mimic containing a photoactive benzophenone moiety. nih.gov These probes have been successfully used to label the β-subunit of S. cerevisiae protein farnesyltransferase and E. coli farnesyl diphosphate synthase. nih.gov

Fluorinated analogues of FPP, synthesized using precursors derived from this compound, have also been employed as mechanistic probes. rsc.org For instance, 6- and 14-fluoro farnesyl diphosphate have been used to probe the catalytic mechanism of aristolochene (B1197444) synthase. rsc.org The fluorine atom acts as a subtle electronic probe that can alter the course of the enzymatic reaction, providing insights into the reaction intermediates and the role of the enzyme in guiding the cyclization process. rsc.org

Mechanistic Studies of Biological Processes Involving Farnesylation

Cellular Signaling Pathway Modulation

The attachment of a farnesyl group to proteins is a critical step in many signaling pathways, influencing protein localization and activity. nih.gov Farnesyl bromide has been instrumental in understanding how farnesylation modulates these pathways.

Impact on Ras Protein Post-Translational Modification

Ras proteins are a family of small GTPases that play a central role in cell signaling, and their function is dependent on farnesylation. researchgate.netacs.org This modification is the first and most critical step for Ras proteins to attach to the cell membrane, which is necessary for their signaling activity. researchgate.netresearchgate.net

Inhibition of Farnesyltransferase: this compound can be used to study the effects of inhibiting the enzyme farnesyltransferase (FTase). nih.gov By preventing the farnesylation of Ras, its subsequent modifications and membrane localization are blocked, which in turn inhibits its function. researchgate.net This has been a key area of research for developing anticancer therapies, as Ras mutations are common in many cancers. nih.govresearchgate.net

Membrane Association: The farnesyl group acts as a lipid anchor, and studies have shown that without it, Ras proteins remain in the cytoplasm and are unable to perform their signaling functions. researchgate.netresearchgate.net

In Vitro Studies: Researchers can use this compound to chemically attach a farnesyl group to Ras proteins or peptides in a laboratory setting. This allows for detailed studies of how farnesylated Ras interacts with cell membranes.

Research FindingImpact on Ras Protein
Inhibition of farnesyltransferasePrevents the necessary first step for Ras to become active.
Blocks subsequent modificationsDisrupts the processing of Ras proteins.
Prevents membrane localizationLeads to non-functional Ras in the cytoplasm. researchgate.net
In vitro farnesylationAllows for controlled studies of Ras-membrane interactions.

Effects on Rho Protein Prenylation and Function

The Rho family of GTPases are also involved in cell signaling and are modified by the addition of lipid groups, a process called prenylation. unc.edunih.gov While many Rho proteins are modified with a 20-carbon geranylgeranyl group, some, like RhoB, can be farnesylated. nih.govunc.edu

Differential Prenylation: Research has shown that if farnesylation is blocked, some Rho proteins can be modified by geranylgeranylation instead, indicating some flexibility in the prenylation process. nih.govunc.edu

Functional Differences: The type of lipid modification can affect where the Rho protein is located in the cell and how it functions. For example, farnesylated RhoB has different localization and growth-promoting activities compared to geranylgeranylated RhoB. nih.gov

Research FindingEffect on Rho Protein
Alternative prenylationIf farnesylation is blocked, some Rho proteins can be geranylgeranylated instead. unc.edu
Influences subcellular localizationThe type of lipid modification directs Rho proteins to different cellular membranes.
Affects protein functionFarnesylated and geranylgeranylated RhoB have different effects on cell growth. nih.gov

Modulation of NF-κB Activation Pathways

NF-κB is a protein complex that controls the transcription of DNA and is involved in inflammatory and immune responses. nih.govaai.org The activation of NF-κB can be influenced by farnesylated proteins.

Upstream Regulation: Farnesylated proteins like Ras can activate the NF-κB pathway. plos.orgresearchgate.net Studies using farnesyltransferase inhibitors have shown that blocking the farnesylation of proteins can suppress the activation of NF-κB by various stimuli. researchgate.net

Inhibition of Inflammatory Responses: By modulating the mevalonate (B85504) pathway, which produces the precursors for farnesylation, it has been shown that the activation of NF-κB and the production of inflammatory molecules can be reduced. aai.orgplos.org

Membrane Association and Protein Localization

A primary role of farnesylation is to help proteins attach to cellular membranes. acs.org this compound is a useful tool for studying these interactions.

Investigating Lipid-Protein Interactions

The farnesyl group inserts into the lipid bilayer of the cell membrane, anchoring the protein. nih.gov this compound allows for the creation of systems to study these interactions in detail.

Model Systems: Scientists can create artificial farnesylated proteins and study their interactions with model membranes. pnas.org This provides information on how strongly the farnesylated proteins bind to the membrane.

Structural Analysis: Techniques like molecular dynamics simulations can be used to understand how the farnesyl group is positioned within the membrane and how it interacts with the surrounding lipids. acs.org

Research FindingApplication in Lipid-Protein Interaction Studies
Synthesis of farnesylated peptidesAllows for the study of interactions with artificial membranes. pnas.org
Quantitative binding dataProvides information on the strength of the protein-membrane interaction.
High-resolution structural informationReveals details of how the farnesyl group is embedded in the membrane. acs.org

Role of Farnesylation in Protein Targeting

While farnesylation helps proteins attach to membranes, it is often not the only signal for targeting a protein to a specific location. acs.orgmolbiolcell.org

Two-Signal Mechanism: Often, a second signal, such as another lipid modification or a cluster of basic amino acids, is needed to direct a protein to a specific membrane, like the plasma membrane or the nuclear membrane. molbiolcell.orgmolbiolcell.org

Trafficking of Proteins: The combination of farnesylation and a second signal determines the pathway a protein takes through the cell to reach its final destination. nih.govmolbiolcell.org For instance, adding a farnesylation site to a fluorescent protein probe was shown to alter its response properties by anchoring it to an additional site on the plasma membrane. plos.org

Enzyme Kinetics and Inhibition Analysis

The enzymatic process of farnesylation and its inhibition have been extensively studied to understand the underlying mechanisms and to develop specific inhibitors.

Competitive Inhibition Studies of Farnesyltransferases

Farnesyltransferase inhibitors (FTIs) have been developed that act as competitive inhibitors with respect to either farnesyl pyrophosphate (FPP), the donor of the farnesyl group, or the protein substrate containing the CaaX motif. tandfonline.com Many potent FTIs are designed to mimic the structure of FPP, thereby competing for the same binding site on the enzyme. tandfonline.comnih.gov For instance, imidazole-containing analogues of farnesyl pyrophosphate have been synthesized and shown to exhibit competitive inhibition with FPP. tandfonline.comtandfonline.com These compounds, however, did not function as bisubstrate inhibitors, suggesting their interaction is primarily within the FPP-binding pocket. tandfonline.com

Kinetic analyses are crucial for determining the potency and mechanism of these inhibitors. The inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter. For example, the potent FTI FTI-2153 demonstrates an IC₅₀ of 1.4 nM for farnesyltransferase. medchemexpress.com Similarly, Tipifarnib and Lonafarnib, two other well-studied FTIs, exhibit IC₅₀ values of 0.86 nM and 1.9 nM (for H-ras), respectively. medchemexpress.com The development of rapid in vitro assays, such as those using Sepharose-bound Ras-peptides, has facilitated the screening and characterization of these inhibitors. nih.gov

Steady-state kinetic studies have been instrumental in elucidating the reaction mechanism of FTase. acs.org These studies often employ a sequential ordered mechanism where FPP binds to the enzyme first, followed by the protein substrate. nih.gov Single-turnover kinetic experiments, which measure the rate of a single catalytic event, have been used to dissect the individual steps of the farnesylation reaction and the effects of mutations on enzyme activity. nih.gov For example, mutations in key amino acid residues like K164α, H248β, and Y300β, which interact with the phosphate (B84403) groups of FPP, have been shown to significantly decrease the farnesylation rate constant without substantially affecting FPP binding affinity. nih.gov

Table 1: IC₅₀ Values of Selected Farnesyltransferase Inhibitors

InhibitorTargetIC₅₀ (nM)
FTI-2153Farnesyltransferase1.4 medchemexpress.com
TipifarnibFarnesyltransferase0.86 medchemexpress.com
LonafarnibH-ras Farnesylation1.9 medchemexpress.com
LonafarnibK-ras Farnesylation5.2 medchemexpress.com
LonafarnibN-ras Farnesylation2.8 medchemexpress.com
A-176120Farnesyltransferase1.2 nih.gov
BMS-214662H-Ras Farnesylation1.3 medchemexpress.com
BMS-214662K-Ras Farnesylation8.4 medchemexpress.com
FTI-277FarnesyltransferasePotent
L-778,123Farnesyltransferase2 medchemexpress.com

Structure-Activity Relationship (SAR) of Farnesyl Analogues

The development of effective farnesyltransferase inhibitors relies heavily on understanding the structure-activity relationships (SAR) of farnesyl analogues. SAR studies explore how modifications to the chemical structure of a compound affect its biological activity. These studies have been crucial in designing potent and selective FTIs. google.com

One area of focus has been the modification of the farnesyl pyrophosphate (FPP) molecule. nih.gov Analogues with alterations in the isoprenoid chain or the pyrophosphate group have been synthesized and evaluated. For example, chaetomellic acid A, a natural product, contains a 1,4-diacid motif that mimics the pyrophosphate group and is a potent FPP competitive inhibitor. tandfonline.com The synthesis of various FPP analogues has shown that different modifications can lead to differential inhibition of FPP-utilizing enzymes like FTase and squalene (B77637) synthase, highlighting the potential for developing specific inhibitors. nih.gov

The imidazole (B134444) ring is another chemical moiety that has been incorporated into FTI design due to its ability to interact with the zinc ion in the FTase active site. tandfonline.com However, the positioning of the imidazole is critical for this interaction. tandfonline.com SAR studies on thienopyrimidine-based bisphosphonates have also identified potent inhibitors of human farnesyl pyrophosphate synthase (hFPPS), an enzyme upstream of FTase. mcgill.ca These studies revealed that meta-substituted phenyls were less potent than their para-substituted counterparts, and analogues with polar heterocyclic side chains showed weaker activity. mcgill.ca

Furthermore, the development of benzocycloheptapyridyl FTIs, such as Sch-66336 (Lonafarnib), has benefited from SAR studies. researchgate.net It was found that the inclusion of a 10-bromo substituent enhanced potency, partly by increasing conformational rigidity. researchgate.net This principle guided the design of a novel class of indolocycloheptapyridine FTIs with increased hydrophobic interactions with the enzyme. researchgate.net

Biological Activity of Farnesylated Compounds in Research Models

The biological consequences of farnesylation and its inhibition have been investigated in various research models, providing insights into the roles of farnesylated proteins in cellular processes.

Effects on Cellular Growth and Transformation in Cell Lines

Farnesylation is a critical step for the function of several proteins involved in cell growth and proliferation, most notably the Ras family of oncoproteins. ascopubs.orgbioscientifica.com Inhibition of Ras farnesylation has been a primary strategy for anticancer drug development. ascopubs.org Farnesyltransferase inhibitors have been shown to reverse Ras-mediated cell transformation in human cell lines and inhibit the growth of human tumor cells. ascopubs.org

FTIs can inhibit both anchorage-dependent and anchorage-independent growth of many human cancer cell lines. bioscientifica.comnih.gov This effect is not always dependent on the presence of a mutated ras gene, suggesting that other farnesylated proteins are also important targets. bioscientifica.com For example, FTIs have been shown to inhibit signaling pathways involving PI3K-AKT, which is crucial for cell survival. bioscientifica.com They can also induce cell cycle arrest, often in the G1 or prometaphase, by affecting proteins like CENPE and CENPF. nih.gov

The overexpression of farnesyltransferase itself can lead to altered cell growth. nih.gov In NIH3T3 cells, overexpression of FTase enhanced DNA synthesis and anchorage-dependent growth in response to growth factors like PDGF and bFGF. nih.gov Furthermore, these cells formed tumors in nude mice, indicating that increased farnesylation can contribute to cellular transformation. nih.gov

Interestingly, the effects of FTIs can be complex. In some cases, when farnesylation is blocked, proteins can be alternatively prenylated with a geranylgeranyl group. nih.govum.es This is true for K-Ras and N-Ras. nih.gov The inhibition of farnesylation of the protein RhoB leads to its geranylgeranylation, and this modified form (RhoB-GG) has been shown to inhibit cell growth and induce the cell cycle inhibitor p21WAF1 in Ras-transformed cells. nih.gov This suggests that FTIs can act through both loss-of-function (inhibiting farnesylation of growth-promoting proteins) and gain-of-function (promoting the formation of growth-inhibiting geranylgeranylated proteins) mechanisms. nih.gov

Table 2: Effects of Farnesylation and its Inhibition on Cell Lines

Experimental ConditionCell Line(s)Observed EffectReference(s)
Treatment with FTIsHuman cancer cell linesInhibition of anchorage-independent growth bioscientifica.com
Treatment with FTIsRas-transformed fibroblastsInhibition of Ras-dependent transformation bioscientifica.com
Overexpression of FarnesyltransferaseNIH3T3 cellsEnhanced DNA synthesis and anchorage-dependent growth nih.gov
Overexpression of FarnesyltransferaseNIH3T3 cellsTumor formation in nude mice nih.gov
Treatment with FTIsRas-transformed cellsInduction of geranylgeranylated RhoB (RhoB-GG) nih.gov
Expression of RhoB-GGRas-transformed cellsPhenotypic reversion and cell growth inhibition nih.gov
Treatment with FTI A-176120H-ras-transformed NIH3T3 cellsInhibition of Ras processing and tumor growth nih.gov

Antimicrobial Activity Investigations (e.g., against specific bacterial strains in vitro)

The investigation into the antimicrobial properties of farnesyl compounds and their derivatives has revealed potential applications beyond cancer therapy. Farnesol (B120207), a natural precursor to farnesyl pyrophosphate, has demonstrated antimicrobial activity. nih.gov It has been shown to inhibit the formation of biofilms by Staphylococcus aureus and can enhance the efficacy of antibiotics like gentamicin (B1671437) against these biofilms. nih.gov

Farnesyl-containing compounds isolated from natural sources have also shown promise. Ganomycins A and B, which are farnesyl hydroquinones from the mushroom Ganoderma pfeifferi, exhibit antimicrobial activity against several Gram-positive and Gram-negative bacteria. researchgate.net For example, they showed a minimum inhibitory concentration (MIC) of 2.5 µg/mL against Micrococcus flavus. researchgate.net

Synthetic farnesyl derivatives have also been evaluated for their antimicrobial potential. Farnesyl acetate (B1210297), a terpene, has been identified as a major constituent in plant extracts with antimicrobial activity. journalmrji.com Additionally, isoprenyl-thiourea and urea (B33335) derivatives containing a farnesyl group have been synthesized and evaluated for their antimicrobial activity, with some showing significant inhibition against Gram-positive cocci. dntb.gov.ua

Table 3: Antimicrobial Activity of Farnesyl-Related Compounds

Compound/ExtractTarget Organism(s)Key FindingReference(s)
FarnesolStaphylococcus aureusInhibits biofilm formation, enhances antibiotic efficacy nih.gov
Ganomycin A and BMicrococcus flavusMIC of 2.5 µg/mL researchgate.net
Ganomycin A and BGram-positive and Gram-negative bacteriaExhibits antimicrobial activity researchgate.net
Farnesyl acetateVarious bacteriaIdentified as a key antimicrobial component in plant extracts journalmrji.com
Isoprenyl-thiourea and urea derivativesGram-positive cocciShowed highest inhibitory activity dntb.gov.ua

Impact on Thermotolerance and Stress Response in Model Organisms (e.g., Plasmodium falciparum)

Farnesylation plays a crucial role in the stress response and survival of the malaria parasite, Plasmodium falciparum. asm.orgnih.govmalariaworld.orgwustl.edu This protozoan parasite must endure significant temperature shifts during its life cycle, moving between a mosquito vector and a warm-blooded human host. asm.orgnih.govmalariaworld.org

Research has shown that protein farnesylation is essential for the parasite's survival after both heat and cold shock. asm.orgnih.govmalariaworld.org One of the key farnesylated proteins in P. falciparum is HSP40 (Heat Shock Protein 40), a molecular chaperone. asm.orgnih.govmalariaworld.orgnih.gov In fact, HSP40 is one of only four known farnesylated proteins in this parasite. asm.orgnih.gov

The farnesylation of HSP40 is critical for its proper function. asm.orgnih.govmalariaworld.org This modification affects its attachment to membranes, such as the endoplasmic reticulum, and modulates its interactions with other proteins. asm.orgnih.govmalariaworld.org The loss of HSP40 farnesylation impairs the parasite's ability to cope with temperature stress. asm.orgnih.govmalariaworld.org This suggests that the farnesylation of HSP40 is a key mechanism that promotes thermotolerance, possibly by guiding specific chaperone-client protein interactions that are necessary for survival under stress. asm.orgnih.govmalariaworld.org This role of HSP40 in thermotolerance appears to be evolutionarily conserved, as farnesylation of HSP40 homologs is also required for thermotolerance in yeast and plants. nih.govmdpi.com

These findings highlight the importance of the farnesylation pathway in the stress response of P. falciparum and identify it as a potential target for antimalarial therapies. researchgate.net

Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques

Chromatography is fundamental for both the analysis and purification of farnesyl bromide, separating it from starting materials, byproducts, and isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and identifying it within complex mixtures, such as natural product extracts. In synthetic chemistry, GC is used to determine the ratio of reaction products. For instance, in syntheses aimed at producing specific isomers, GC analysis can quantify the isomeric mixture. westmont.edu

GC-MS analysis has successfully identified this compound in the ethanolic leaf extract of Maranta arundinacea and the ethyl acetate (B1210297) extract of Clitoria ternatea leaves. ajpaonline.comijcrt.org In a study on the synthesis of squalene (B77637) from this compound, GC and GC-MS were used to analyze the product and its isomers. researchgate.net The technique is also applied to identify isoprenoids derived from proteins; for example, after chemical extraction from the transducin protein, the resulting products were analyzed by GC-MS. pnas.org The analysis typically involves injecting a sample onto a capillary column (e.g., Durabond DB-1701) where compounds are separated based on their volatility and interaction with the stationary phase before being detected and identified by a mass selective detector. pnas.org

Table 1: GC-MS Data for this compound in Plant Extracts
Plant SourceExtract TypeRelative Abundance of this compound (%)Reference
Clitoria ternatea (leaves)Ethyl Acetate29.77 ajpaonline.com
Maranta arundinacea (leaves)EthanolicNot specified, but identified as a key phytocompound. ijcrt.org
Desplatsia dewevrei (fruits and leaves)Methanol (B129727)Recurrent at different retention times. bjbs.com.br

High-Performance Liquid Chromatography (HPLC) is indispensable for the purification of this compound and its derivatives, particularly in the synthesis of prenylated peptides. Reversed-phase HPLC (RP-HPLC) is commonly used, where this compound, being a relatively nonpolar molecule, is well-retained on C4, C8, or C18 columns. nih.gov

A key application is the purification of S-trans,trans-farnesyl-L-cysteine methylester, which is synthesized from this compound and L-cysteine methylester hydrochloride. sigmaaldrich.com HPLC is crucial for separating the desired product from isomers and unreacted starting materials. sigmaaldrich.com Furthermore, RP-HPLC is used to monitor the progress of alkylation reactions where this compound is used to prenylate cysteine residues in peptides. nih.govnih.gov For example, the reaction between a peptide and this compound in the presence of zinc acetate can be tracked until completion, after which the product is purified by preparative RP-HPLC. nih.gov

Spectroscopic Identification

Spectroscopic methods provide definitive structural information, confirming the molecular framework and verifying the molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the carbon skeleton, the position of the double bonds, and the presence of the bromine atom. healthchems.com The all-trans isomer is the most common and its NMR spectra have been thoroughly characterized. pnas.orgorgsyn.org

The ¹H NMR spectrum shows characteristic signals for the four methyl groups, the methylene (B1212753) protons of the isoprenoid chain, the brominated methylene group (CH₂Br), and the olefinic protons. orgsyn.org The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom in the molecule, confirming the isoprenoid chain and the carbon attached to the bromine. orgsyn.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for trans,trans-Farnesyl Bromide in CDCl₃
NucleusAssignmentChemical Shift (ppm)Reference
¹H NMRCH₃ (vinyl)1.61 (br s, 6H), 1.69 (s, 3H), 1.74 (s, 3H) orgsyn.org
CH₂ (chain)1.97–2.13 (m, 8H)
CH₂Br4.03 (d, J = 8.3 Hz, 2H) orgsyn.org
CH (vinyl)5.08–5.11 (m, 2H) orgsyn.org
5.54 (br t, J = 8.3 Hz, 1H)
¹³C NMRCH₃16.2, 16.3, 17.9, 25.9 orgsyn.org
CH₂26.3, 26.9, 39.7, 39.9
CH₂Br30.0
C (vinyl) & C=C (vinyl)120.7, 123.6, 124.5, 131.6, 135.8, 143.8

Mass spectrometry is used to confirm the molecular weight of this compound (C₁₅H₂₅Br), which is 285.26 g/mol . scbt.com It is often used in conjunction with GC (GC-MS) or after purification by HPLC. pnas.org Techniques like high-resolution fast-atom-bombardment mass spectrometry can provide highly accurate mass data, confirming the elemental composition. scripps.edu For peptides farnesylated with this compound, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is often preferred as it typically produces singly charged species, leading to simpler spectra for analysis. nih.gov

Advanced Characterization for Mechanistic Probes

Beyond standard structural confirmation, this compound and its derivatives are used as mechanistic probes in chemical biology. To study the interactions of farnesylated proteins, researchers have synthesized farnesyl pyrophosphate analogues carrying photoreactive cross-linking groups, such as benzophenone (B1666685) or diazirine. uni-muenchen.de These probes are incorporated into proteins like Spindly by the enzyme farnesyltransferase. uni-muenchen.de Upon UV activation, the probe covalently links the farnesylated protein to its binding partners, such as the RZZ complex. uni-muenchen.de This advanced application allows for the precise identification of protein-protein interaction sites that are dependent on farnesylation, identifying the β-propeller of the ROD subunit as the farnesyl receptor of Spindly. uni-muenchen.de This chemical biology approach, which relies on the fundamental reactivity of the farnesyl scaffold provided by precursors like this compound, is crucial for dissecting complex cellular signaling pathways. uni-muenchen.de

Fluorescence Spectroscopy in Enzyme Assays

Fluorescence spectroscopy offers a sensitive and continuous method for monitoring the activity of enzymes involved in farnesylation, such as farnesyl-protein transferase (FPTase) and farnesyl diphosphate (B83284) synthase (FDPS). google.comnih.gov These assays overcome the limitations of traditional discontinuous, radioactive methods, providing a more accurate, less time-consuming, and safer alternative. nih.govgoogle.com

The fundamental principle of these assays is the change in the fluorescence properties of an environmentally sensitive probe upon the enzymatic transfer of the hydrophobic farnesyl group. google.com Fluorophores like dansyl experience an enhancement in fluorescence quantum yield and a shift to a lower emission wavelength (a "blue shift") when they move from a polar aqueous environment to a non-polar, hydrophobic one. google.comgoogle.com

In a typical FPTase assay, a synthetic peptide substrate, such as N-dansyl-GCVLS, is used. google.com This peptide contains a cysteine residue, which is the target for farnesylation, and is tagged with a dansyl fluorescent probe. google.com The enzyme, FPTase, catalyzes the covalent attachment of the farnesyl group from the donor substrate, farnesyl diphosphate (FPP), to the cysteine's thiol group. google.comnih.gov This reaction brings the bulky, non-polar farnesyl chain into the vicinity of the dansyl probe. The resulting change in the local microenvironment from polar to non-polar causes a significant, time-dependent increase in fluorescence intensity. google.com By monitoring this fluorescence enhancement, researchers can continuously measure the rate of the enzymatic reaction. nih.gov This methodology is highly adaptable, suitable for high-throughput screening of FPTase inhibitors in formats like 96-well plates. nih.gov

A summary of the components in a representative fluorescence-based enzyme assay is provided below.

ComponentRoleExample
Enzyme CatalystHuman Farnesyl-Protein Transferase (hFPTase) google.com
Farnesyl Donor Substrate providing the farnesyl groupFarnesyl Diphosphate (FPP) google.comnih.gov
Acceptor Substrate Peptide that becomes farnesylatedN-dansyl-GCVLS google.com
Fluorescent Probe Reporter group sensitive to environmental polarityDansyl google.comgoogle.com
Detection Method Measurement of signal changeSpectrofluorometer monitoring fluorescence increase google.comnih.gov

Isotopic Labeling and Detection Methods

Isotopic labeling is a powerful tool for elucidating the interactions and metabolic fate of farnesyl-containing molecules. These methods utilize isotopes to tag compounds, which can then be detected and quantified using highly sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

Photoaffinity Labeling Photoactive analogs of farnesyl diphosphate are invaluable probes for identifying and characterizing the active sites of enzymes that bind this substrate. nih.govacs.org These analogs are synthesized to include a photoreactive group, such as a benzophenone, and can be radiolabeled, often with phosphorus-32 (B80044) (³²P), to facilitate detection. nih.govacs.org When a solution containing the enzyme and the photoactive probe is exposed to UV light, the probe becomes activated and forms a covalent bond with amino acid residues within the binding site. acs.org Subsequent analysis, for instance, by SDS-PAGE and autoradiography, allows for the identification of the labeled protein or its specific subunits, providing direct evidence of substrate binding. acs.org Studies using this technique have shown that the β subunit of FPTase is preferentially labeled, indicating its role in recognizing the prenyl group. acs.org

Metabolic Labeling with Bioorthogonal Probes A sophisticated strategy for studying protein prenylation within the complex environment of a living cell involves metabolic labeling with bioorthogonal probes. uzh.chresearchgate.net In this approach, synthetic versions of farnesol (B120207) or its precursors are modified to include a small, chemically inert "handle" or tag, such as an alkyne or norbornene group. uzh.chresearchgate.net These modified isoprenoids are supplied to cells, which then incorporate them into proteins via their natural metabolic pathways, catalyzed by enzymes like FPTase. uzh.chresearchgate.net

Once the proteins are tagged with the bioorthogonal group, they can be selectively detected. researchgate.net This is achieved by reacting the cell lysate with a reporter molecule—for example, an azide-containing fluorescent dye can be "clicked" onto the alkyne handle via a copper-catalyzed or strain-promoted cycloaddition reaction. uzh.ch This enables the sensitive detection of farnesylated proteins through fluorescence microscopy or in-gel fluorescence scanning. uzh.chresearchgate.net This method has been instrumental in profiling prenylated proteins and identifying novel protein substrates for farnesylation. uzh.ch

Stable Isotope Labeling for NMR and MS Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) are used extensively in quantitative and structural studies. In quantitative proteomics, stable isotope dilution (SID) strategies rely on adding a known quantity of a heavy-isotope-labeled internal standard (e.g., a farnesylated peptide) to a sample. nih.gov The relative signal intensities of the labeled and unlabeled species in the mass spectrometer allow for precise quantification. nih.gov

For structural biology, particularly NMR spectroscopy, specific isotope-labeling schemes are employed to overcome challenges like spectral overlap, which is common in large protein-ligand complexes. researchgate.net An effective approach for studying a farnesylated protein is to produce the protein in a deuterated form with selective protonation and isotope-labeling (¹³C, ¹⁵N) of specific amino acids, while the farnesyl ligand remains unlabeled. researchgate.net This strategy simplifies complex spectra and facilitates the assignment of resonances, enabling the observation of Nuclear Overhauser Effect (NOE) correlations between the labeled protein residues and the protons of the bound, unlabeled farnesyl group. This has been a crucial technique for determining the first NMR structure of a farnesylated protein. researchgate.net

The table below summarizes various isotopic labeling approaches used in the study of farnesylation.

Labeling StrategyIsotope/TagApplicationDetection Method
Photoaffinity Labeling ³²P, BenzophenoneIdentifying substrate-binding subunits of enzymes acs.orgAutoradiography
Metabolic Labeling Alkyne, NorborneneProfiling prenylated proteins in cells uzh.chresearchgate.netFluorescence, Mass Spectrometry
Stable Isotope Dilution ¹³C, ¹⁵N, ²HAbsolute quantification of biomarkers nih.govMass Spectrometry
Selective Protein Labeling ¹³C, ¹⁵N, ²H3D structure determination of farnesylated proteins researchgate.netNMR Spectroscopy

Q & A

Q. What are the standard protocols for synthesizing farnesyl bromide, and how can purity be ensured?

this compound is typically synthesized via halide substitution reactions. A common method involves reacting farnesol with phosphorus tribromide (PBr₃) in dichloromethane (DCM) or diethyl ether (Et₂O) at low temperatures to prevent decomposition . Alternatively, Ph₃PBr₂ (triphenylphosphine dibromide) in benzene under anhydrous conditions offers higher yields and efficiency. Pyridine is added to neutralize HBr byproducts, and purification involves solvent distillation followed by hexane recrystallization to remove Ph₃PO byproducts . Ensuring purity requires monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted farnesol or side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

¹H NMR and ¹³C NMR are critical for structural elucidation. For example, monoalkylated farnesyl derivatives exhibit distinct methylene doublets at ~2.67 ppm (¹H NMR) and correlated carbons at ~40.5 ppm (¹³C NMR), distinguishing them from O- or N-alkylated analogues, which show resonances between 4–5 ppm (¹H) and 39–50 ppm (¹³C) . Mass spectrometry (MS) further confirms molecular weight, with HRESIMS/MS providing fragmentation patterns for validation . GC-MS is also used for quantification, with this compound showing a retention time of 31.499 minutes and a peak area of 19.457% in phytochemical profiling .

Q. How should experimental procedures involving this compound be documented for reproducibility?

Detailed protocols must specify reagent equivalents, solvent purity (e.g., anhydrous benzene), reaction duration, and temperature. For instance, alkylation of thymine with this compound requires 0.62 mmol of the bromide, K₂CO₃ as a base, and 24-hour stirring at 70°C in DMF . Purification steps (e.g., recrystallization in petroleum ether) and characterization data (NMR shifts, MS peaks) should be included. Known compounds require literature citations, while new compounds demand full spectroscopic and chromatographic evidence .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) trends in farnesyl derivatives be resolved?

SAR inconsistencies often arise from terpenoid chain length and alkene geometry. For example, extending the chain from geranyl to farnesyl enhances antiparasitic activity, but further extension to geranylgeranyl reverses this trend . To resolve contradictions, researchers should:

  • Compare single-concentration inhibition data with IC₅₀ values.
  • Use purified isomers (E/Z) to isolate geometric effects .
  • Validate results across multiple assays (e.g., enzyme inhibition vs. cell-based models).

Q. What challenges arise in multi-step syntheses involving this compound, and how are they mitigated?

A key challenge is the instability of intermediates. For example, deprotecting tetrahydropyran (THP) groups in the presence of farnesyl chains requires careful acid catalysis (e.g., p-TsOH) to avoid degradation, though yields remain modest (~40%) . Another issue is competing alkylation sites; using sterically hindered bases (e.g., DIPEA) and controlled stoichiometry (2 eq. acylating agents) improves regioselectivity .

Q. How does this compound interact with microtubule-associated proteins in biochemical studies?

Farnesyl transferase inhibitors (e.g., lonafarnib) impair centrosome reorientation by disrupting interactions between farnesyl transferase and MAPRE1, a microtubule-stabilizing protein. Although MAPRE1 lacks a CAAX farnesylation motif, co-immunoprecipitation studies suggest indirect regulation via farnesylated scaffold proteins . Researchers should:

  • Use co-IP and mutagenesis (e.g., truncating MAPRE1 domains) to map interaction sites.
  • Quantify MAPRE1 expression via Western blotting after lonafarnib treatment .

Methodological Best Practices

Q. What statistical rigor is required when reporting bioactivity data for farnesyl derivatives?

  • Report IC₅₀ values with standard deviations (SD) from ≥3 independent experiments.
  • Avoid using "significant" without specifying p-values (e.g., p < 0.05 via t-test) .
  • Align numerical precision with instrument resolution (e.g., HRESIMS data to 0.1 ppm) .

Q. How should conflicting NMR data between farnesyl and geranylgeranyl derivatives be interpreted?

Contradictory shifts may indicate stereochemical or electronic differences. For example, farnesyl’s upfield methylene protons (2.67 ppm) versus geranylgeranyl’s downfield shifts (~4.5 ppm) reflect varying electron environments. 2D NMR (e.g., HSQC, COSY) can clarify connectivity, while NOESY detects spatial proximity of alkyl chains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.